molecular formula C6H4Cl2NO3P B8723864 (4-Nitrophenyl)phosphonic dichloride CAS No. 34909-18-7

(4-Nitrophenyl)phosphonic dichloride

Cat. No.: B8723864
CAS No.: 34909-18-7
M. Wt: 239.98 g/mol
InChI Key: PHTUJLCKNUFTTE-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)phosphonic dichloride (CAS 777-52-6), also known as 4-nitrophenylphosponic dichloride or phosphorodichloridic acid 4-nitrophenyl ester, is an organophosphorus compound characterized by a nitro-substituted aromatic ring bonded to a phosphoryl dichloride group. Its molecular formula is C₆H₄Cl₂NO₄P, with a molecular weight of 232.98 g/mol (calculated). The nitro group (-NO₂) at the para position imparts significant electron-withdrawing effects, enhancing the electrophilicity of the phosphorus center. This compound is primarily used as a reactive intermediate in polymer synthesis, pharmaceutical chemistry, and agrochemical research due to its ability to form stable phosphonate linkages .

Properties

CAS No.

34909-18-7

Molecular Formula

C6H4Cl2NO3P

Molecular Weight

239.98 g/mol

IUPAC Name

1-dichlorophosphoryl-4-nitrobenzene

InChI

InChI=1S/C6H4Cl2NO3P/c7-13(8,12)6-3-1-5(2-4-6)9(10)11/h1-4H

InChI Key

PHTUJLCKNUFTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonic Dichlorides

Structural Features and Reactivity

Phosphonic dichlorides share the general structure R-P(O)Cl₂ , where the substituent R determines their electronic and steric properties. Key comparisons include:

Table 1: Structural and Reactivity Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity
(4-Nitrophenyl)phosphonic dichloride C₆H₄Cl₂NO₄P 232.98 Nitrophenyl (electron-withdrawing) High electrophilicity; rapid reaction with nucleophiles (e.g., amines, alcohols)
Phenylphosphonic dichloride C₆H₅Cl₂OP 195.0 Phenyl (aromatic) Moderate reactivity; used in phosphoramidate and diazaphospholidine synthesis
Ethylphosphonic dichloride C₂H₅Cl₂OP 146.93 Ethyl (alkyl) Lower electrophilicity; stable under ambient conditions; industrial applications
Methylphosphonic dichloride CH₃Cl₂OP 132.91 Methyl (alkyl) Prone to dichlorinated byproducts under certain reaction conditions

Key Observations :

  • The nitro group in this compound significantly increases its reactivity compared to alkyl or simple aryl derivatives. This makes it preferable for reactions requiring high electrophilicity, such as polymerizations or stepwise syntheses .
  • Alkyl derivatives like ethyl- or methylphosphonic dichloride exhibit lower reactivity, making them suitable for controlled, slow-reaction environments .

Physical and Chemical Properties

Property This compound Phenylphosphonic Dichloride Ethylphosphonic Dichloride
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Similar to nitro derivative Hydrocarbon-compatible
Purity Challenges High (due to reactivity) Moderate Low (stable synthesis)

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